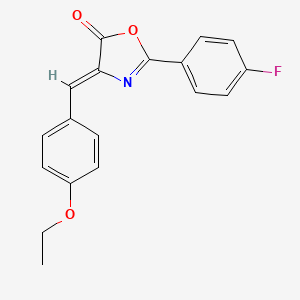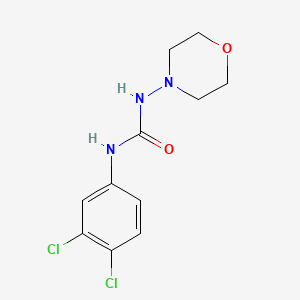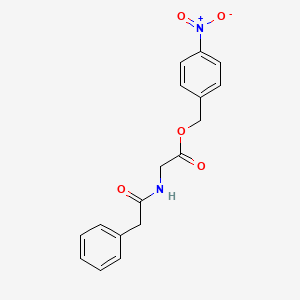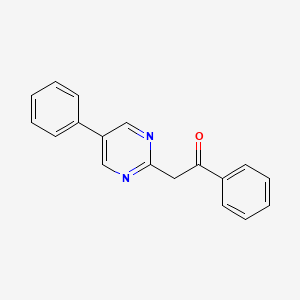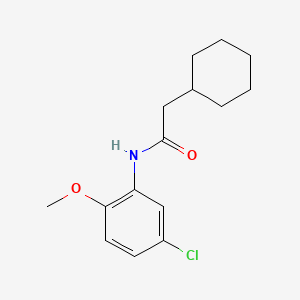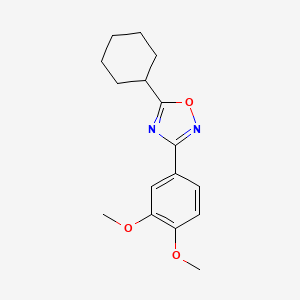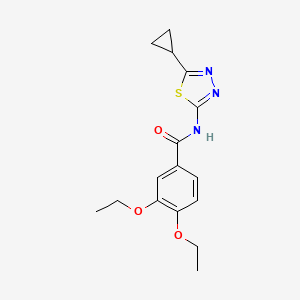
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTB is a small molecule that is structurally similar to benzamide and has been found to possess several unique properties that make it a promising candidate for further exploration.
作用機序
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is not yet fully understood. However, it has been proposed that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has been found to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has also been found to reduce the production of reactive oxygen species, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is its high purity, which makes it easy to work with in laboratory experiments. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is also highly soluble in water, which makes it easy to administer in vivo. However, one of the limitations of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is its low stability, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide. One potential direction is the exploration of its potential applications in cancer therapy. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has been found to exhibit potent antitumor activity in several cancer cell lines, and further studies may reveal its potential as a cancer therapeutic agent. Another potential direction is the exploration of its anti-inflammatory properties. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has been found to possess anti-inflammatory properties, and further studies may reveal its potential as a treatment for inflammatory diseases. Finally, the synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide analogs may lead to the discovery of compounds with improved properties and efficacy.
合成法
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and 3,4-diethoxybenzoyl chloride in the presence of a base. The reaction yields N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide as a white crystalline solid with a high purity.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity in several cancer cell lines, making it a promising candidate for cancer therapy. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-21-12-8-7-11(9-13(12)22-4-2)14(20)17-16-19-18-15(23-16)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSVYKEWGXSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

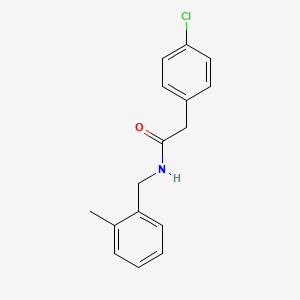

![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
